1-Hydroxydecahydronaphthalene-2-carboxylic acid

Übersicht

Beschreibung

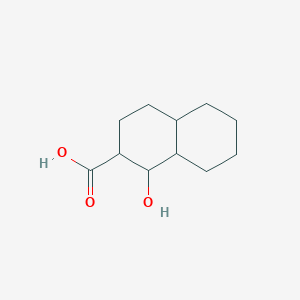

1-Hydroxydecahydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of naphthalene derivatives, characterized by a decahydro-naphthalene core with a hydroxyl group at the first position and a carboxylic acid group at the second position. Its molecular structure provides it with distinct chemical properties, making it valuable in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions, followed by hydroxylation and carboxylation reactions. The specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and cost-effectiveness in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxydecahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Precursor for Complex Molecules:

1-Hydroxydecahydronaphthalene-2-carboxylic acid serves as a precursor in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups that can be manipulated to create various derivatives useful in pharmaceuticals and agrochemicals.

Polymer Chemistry:

This compound is also utilized in polymer chemistry as a building block for synthesizing polymers with specific properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it valuable in material science applications.

Biological Applications

Metabolic Studies:

Research indicates that this compound acts as a metabolic intermediate in certain bacterial pathways. It is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), highlighting its role in bioremediation efforts to mitigate environmental pollution caused by these compounds .

Antimicrobial Properties:

Studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.

Environmental Applications

Biodegradation Research:

The compound's role in biodegradation processes has been extensively studied, particularly regarding its interactions with estuarine sediments. Research has demonstrated that it can influence the sorption and desorption dynamics of PAHs in contaminated environments, providing insights into natural attenuation mechanisms .

Pollution Mitigation:

Due to its ability to be metabolized by certain bacteria, this compound is being explored for use in bioremediation strategies aimed at cleaning up contaminated sites. Its effectiveness as a microbial substrate offers potential solutions for environmental cleanup efforts .

Data Tables and Case Studies

Case Studies

-

Bacterial Metabolism of PAHs:

A study published in Applied and Environmental Microbiology detailed the metabolic pathways involving this compound in Pseudomonas putida, demonstrating its role in degrading complex hydrocarbons found in polluted environments . -

Polymer Development:

Research conducted on the incorporation of this compound into polymer matrices showed enhanced properties such as increased thermal stability and mechanical strength, making it suitable for high-performance materials used in various industrial applications. -

Bioremediation Efficacy:

A field study examined the use of microbial consortia capable of utilizing this compound to degrade PAHs in contaminated sediments, highlighting its potential role in environmental cleanup efforts .

Wirkmechanismus

The mechanism by which 1-Hydroxydecahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or activator, influencing various metabolic processes. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme activity.

Vergleich Mit ähnlichen Verbindungen

- 1-Hydroxynaphthalene-2-carboxylic acid

- 2-Hydroxydecahydronaphthalene-1-carboxylic acid

- 1-Hydroxy-2-naphthoic acid

Comparison: Compared to its analogs, 1-Hydroxydecahydronaphthalene-2-carboxylic acid exhibits unique properties due to the specific positioning of the hydroxyl and carboxylic acid groups. This structural arrangement enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for targeted applications.

Biologische Aktivität

1-Hydroxydecahydronaphthalene-2-carboxylic acid (HDCA) is a compound that has garnered attention in various biological research fields due to its potential therapeutic applications. This article delves into the biological activity of HDCA, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. Its molecular formula is , with a molecular weight of 206.28 g/mol. The compound features a hydroxyl group and a carboxylic acid group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZMGZEUVPQAGJTQ-UHFFFAOYSA-N |

The biological activity of HDCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that HDCA may modulate enzyme activity and influence various signaling pathways, which can lead to therapeutic effects in different disease models.

Potential Mechanisms Include:

- Enzyme Inhibition: HDCA may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: The compound could interact with specific receptors, influencing cellular responses and gene expression.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of HDCA. Research has shown that HDCA exhibits significant antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

HDCA has also been explored for its anticancer properties. In vitro studies have demonstrated that HDCA can induce apoptosis in cancer cell lines, suggesting it may serve as a potential chemotherapeutic agent. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity of HDCA against common bacterial strains.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: HDCA displayed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) measured at 50 µg/mL and 100 µg/mL respectively.

-

Study on Anticancer Effects:

- Objective: To investigate the cytotoxic effects of HDCA on ovarian cancer cells.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of HDCA.

- Results: A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 25 µM.

Comparative Analysis

To better understand the uniqueness of HDCA's biological activity, it is beneficial to compare it with similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Decahydronaphthalene | Moderate | Limited |

| Hydroxybenzoic acid | Yes | Moderate |

Eigenschaften

IUPAC Name |

1-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGCUGDKKSUOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.